molecular formula C15H31NO3 B14182566 (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol CAS No. 921199-25-9

(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol

Cat. No.: B14182566
CAS No.: 921199-25-9
M. Wt: 273.41 g/mol
InChI Key: BSFYPQCTWWSOLY-RBSFLKMASA-N
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Description

(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxymethyl and nonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is to use a piperidine derivative as the starting material, which undergoes a series of reactions including alkylation, hydroxylation, and reduction to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with hydroxyl and alkyl substitutions. Examples include:

  • (2R,3R,4R)-2-(hydroxymethyl)-1-octylpiperidine-3,4-diol
  • (2R,3R,4R)-2-(hydroxymethyl)-1-decylpiperidine-3,4-diol

Uniqueness

What sets (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

921199-25-9

Molecular Formula

C15H31NO3

Molecular Weight

273.41 g/mol

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol

InChI

InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-10-16-11-9-14(18)15(19)13(16)12-17/h13-15,17-19H,2-12H2,1H3/t13-,14-,15-/m1/s1

InChI Key

BSFYPQCTWWSOLY-RBSFLKMASA-N

Isomeric SMILES

CCCCCCCCCN1CC[C@H]([C@@H]([C@H]1CO)O)O

Canonical SMILES

CCCCCCCCCN1CCC(C(C1CO)O)O

Origin of Product

United States

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